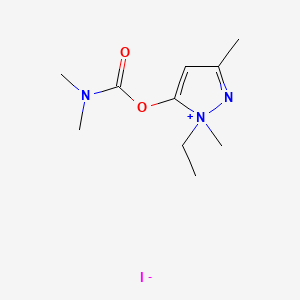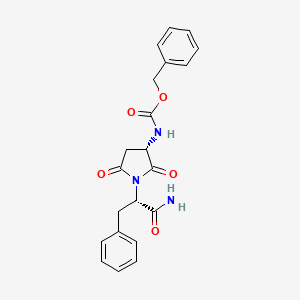
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a hydroxyphenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with 1-propylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group is believed to play a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium
- Ethyl (3-hydroxyphenyl)carbamate
Uniqueness
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
75910-78-0 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-3-10-18-11-6-9-17(13-18,16(20)21-4-2)14-7-5-8-15(19)12-14/h5,7-8,12,19H,3-4,6,9-11,13H2,1-2H3 |
Clé InChI |
IXSONMWUQDCFHR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC(C1)(C2=CC(=CC=C2)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


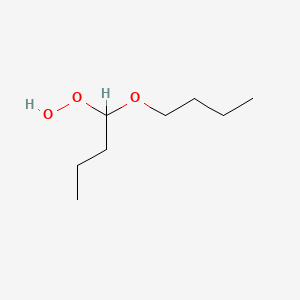

![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
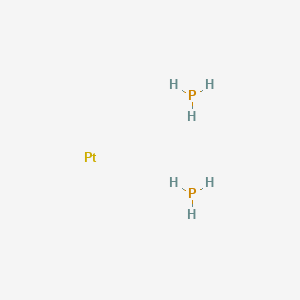
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)

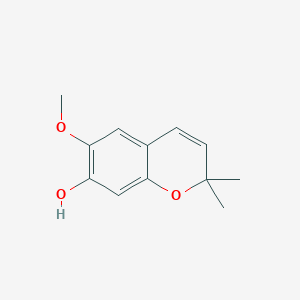
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
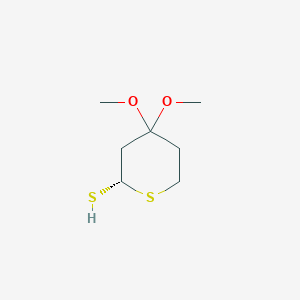
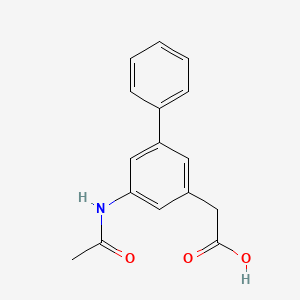

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
